Ethyl 4-(bromomethyl)-3-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOGOIJBXMKMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220465 | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86239-01-2 | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86239-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Bromomethyl 3 Fluorobenzoate and Analogues
Precursor Synthesis and Functionalization Pathways
The journey to Ethyl 4-(bromomethyl)-3-fluorobenzoate begins with the strategic construction of its core structure, Ethyl 4-methyl-3-fluorobenzoate. This involves the careful assembly of the fluorinated aromatic ring and the subsequent installation of the ethyl ester group.
Preparation of Ethyl 4-methyl-3-fluorobenzoate from Readily Available Starting Materials
The synthesis of the key precursor, Ethyl 4-methyl-3-fluorobenzoate, typically starts from 3-fluoro-4-methylbenzoic acid. prepchem.com This acid can be prepared from 2-fluoro-4-bromotoluene through a Grignard reaction with magnesium, followed by reaction with carbon dioxide. prepchem.com
The subsequent esterification of 3-fluoro-4-methylbenzoic acid with ethanol (B145695) is a standard procedure often carried out in the presence of a strong acid catalyst like sulfuric acid. prepchem.comglobalscientificjournal.com This reaction proceeds by heating the mixture to reflux for several hours to drive the equilibrium towards the formation of the ethyl ester. globalscientificjournal.com An alternative approach involves the esterification of p-aminobenzoic acid followed by a series of reactions to introduce the fluorine and methyl groups. orgsyn.org
| Starting Material | Reagents | Product |
| 3-Fluoro-4-methylbenzoic acid | Ethanol, Sulfuric Acid | Ethyl 4-methyl-3-fluorobenzoate |
| 2-Fluoro-4-bromotoluene | 1. Mg, 2. CO2 | 3-Fluoro-4-methylbenzoic acid |
| p-Aminobenzoic acid | Ethanol, HCl | Ethyl p-aminobenzoate |
Strategies for Introduction of Fluorine onto the Aromatic Ring
The introduction of a fluorine atom onto an aromatic ring is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. sigmaaldrich.com Several methods exist for aromatic fluorination, each with its own advantages and limitations. numberanalytics.com
Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine species to the aromatic ring. sigmaaldrich.com Common reagents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com Electrophilic fluorination is particularly effective for arenes that are activated towards electrophilic attack. rsc.org
Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group on the aromatic ring, such as a nitro group or a halogen, is displaced by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comresearchgate.net This method is most efficient for aromatic systems bearing electron-withdrawing groups. researchgate.net
Transition Metal-Catalyzed Fluorination: This modern approach employs transition metals like palladium or copper to catalyze the fluorination of aryl halides or boronic acids. numberanalytics.com These methods offer a high degree of control and functional group tolerance. researchgate.netacs.org
Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. researchgate.netprepchem.com
Selective Bromination of the Methyl Group at the Benzylic Position
The final key transformation in the synthesis of this compound is the selective bromination of the methyl group at the benzylic position of Ethyl 4-methyl-3-fluorobenzoate. This benzylic position is particularly reactive due to the stabilization of the resulting radical intermediate by the adjacent aromatic ring. libretexts.org
Free-Radical Bromination Protocols (e.g., N-Bromosuccinimide (NBS) Mediated Reactions)
The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. acs.orgorganic-chemistry.orgsci-hub.sewikipedia.org This reaction proceeds via a free-radical chain mechanism. acs.orgorganic-chemistry.orgsci-hub.se NBS is favored because it provides a low, constant concentration of bromine (Br2) and hydrogen bromide (HBr) during the reaction, which helps to suppress competing ionic addition reactions to the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl4), although due to its toxicity, other solvents like dichloromethane (B109758) or trifluorotoluene have been explored. organic-chemistry.orgwikipedia.org
A key aspect of the Wohl-Ziegler reaction is the initiation of the radical chain. mychemblog.com This is typically achieved through the use of a radical initiator or by photochemical means. organic-chemistry.orgmychemblog.com
Catalytic Systems and Initiators (e.g., AIBN, UV Irradiation)
To initiate the free-radical chain reaction for benzylic bromination, a radical initiator is required. organic-chemistry.org Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). mychemblog.comacs.orgtiktok.com These molecules readily decompose upon heating to generate radicals, which then start the chain reaction. mychemblog.comlibretexts.org
Alternatively, ultraviolet (UV) irradiation can be used to initiate the reaction. organic-chemistry.orgresearchgate.net The energy from the UV light promotes the homolytic cleavage of the bromine-bromine bond in the small amount of Br2 present, generating the bromine radicals needed to propagate the chain. organic-chemistry.org Photo-initiated reactions can sometimes offer improved selectivity compared to thermally initiated ones. gla.ac.ukgla.ac.uk
| Initiator | Conditions |
| Azobisisobutyronitrile (AIBN) | Thermal (reflux) |
| Benzoyl Peroxide (BPO) | Thermal (reflux) sci-hub.se |
| UV Irradiation | Photochemical organic-chemistry.org |
Optimization of Reaction Conditions for Monobromination Selectivity and Yield
A significant challenge in benzylic bromination is achieving high selectivity for the desired monobrominated product over the dibrominated byproduct. scientificupdate.com Several factors can be optimized to improve this selectivity.
Control of Reagent Stoichiometry: Using a slight excess of NBS can lead to the formation of the dibrominated product. acs.org Therefore, careful control of the stoichiometry, often using slightly less than one equivalent of NBS, is crucial to maximize the yield of the monobrominated compound. acs.org
Reaction Time and Temperature: The reaction time and temperature can influence the product distribution. researchgate.net Shorter reaction times and lower temperatures can sometimes favor monobromination. researchgate.net Continuous flow processing has also been explored as a method to control residence time and improve selectivity. researchgate.net
Solvent Choice: The choice of solvent can impact the reaction. While carbon tetrachloride is traditional, its toxicity has led to the use of alternatives like acetonitrile (B52724) and 1,2-dichlorobenzene, which have been shown to improve yield and reproducibility in some cases. organic-chemistry.orgresearchgate.netresearchgate.net
Initiator Concentration: The concentration of the radical initiator can also affect the reaction rate and selectivity. scientificupdate.com
By carefully controlling these parameters, chemists can optimize the synthesis to favor the formation of this compound with high yield and purity.
Alternative and Emerging Synthetic Approaches
Conventional synthesis of haloalkylated aromatic compounds often relies on free-radical bromination of the corresponding methyl-substituted arene. For instance, the synthesis of analogous 4-bromomethyl-3-methoxybenzoic esters can be achieved by reacting the 4-methyl-3-methoxybenzoic ester with N-bromosuccinimide (NBS) under UV light. google.com However, these methods can sometimes lack selectivity and present challenges in controlling the reaction. Emerging approaches aim to overcome these limitations through novel catalytic systems and process technologies.
Transition metal-catalyzed reactions represent a powerful strategy for the direct functionalization of C-H bonds, offering high efficiency and selectivity. rsc.org While direct metal-catalyzed bromomethylation is a developing area, the principles of arene functionalization provide a framework for potential synthetic routes. These methods typically involve the activation of an aromatic C-H bond by a transition metal to form an organometallic intermediate, which can then be functionalized. nih.gov
The development of transition metal-catalyzed C-H functionalization has become one of the most significant innovations in chemical synthesis, allowing for the diversification of aromatic systems under relatively mild conditions. diva-portal.org For the introduction of a bromomethyl group, a two-step approach involving metal-catalyzed C-H activation followed by a subsequent transformation is a plausible strategy. Various transition metals, including palladium, rhodium, iridium, and gold, have been employed to catalyze the functionalization of arene C-H bonds. diva-portal.orgorganic-chemistry.orgscilit.com
A key challenge is achieving site-selectivity, especially in complex molecules with multiple C-H bonds. nih.gov Directing groups are often used to guide the metal catalyst to a specific position on the aromatic ring, typically the ortho position. rsc.org However, methods for achieving meta-C–H functionalization are also emerging, which could be relevant for synthesizing analogues of the target compound. rsc.org
Table 1: Comparison of General Aromatic Functionalization Strategies
| Method | Mechanism | Common Catalysts | Key Advantages | Key Challenges |
| Electrophilic Aromatic Substitution (SEAr) | Formation of a Wheland intermediate via electrophilic attack. nih.gov | Lewis acids (e.g., AlCl3, FeCl3) | Cost-effective, widely applicable. | Often requires harsh conditions, poor site-selectivity. nih.gov |
| Directed Ortho-Metalation | Deprotonation at the position ortho to a directing group. | Organolithium reagents | High regioselectivity. | Requires strongly basic conditions, limited functional group tolerance. |
| Transition Metal-Catalyzed C-H Activation | Formation of a metal-aryl bond from a C-H bond. nih.gov | Pd, Rh, Ir, Ru rsc.orgdiva-portal.org | High functional group tolerance, potential for catalysis. diva-portal.org | Catalyst cost, directing group may be required for selectivity. rsc.org |
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety, and easier scalability. beilstein-journals.orgrsc.org
The synthesis of halogenated organic compounds, which are often fast and highly exothermic, is particularly well-suited for flow chemistry. rsc.org The high surface-area-to-volume ratio of microreactors allows for efficient dissipation of heat, preventing thermal runaways and the formation of byproducts. beilstein-journals.org This technology enables the safe use of highly reactive and hazardous reagents like elemental halogens or hydrogen halides. rsc.org
For the synthesis of this compound, a flow process could involve the continuous pumping of the starting material (Ethyl 4-methyl-3-fluorobenzoate) and a brominating agent through a heated or irradiated reactor coil. This approach allows for:
Enhanced Safety: Potentially hazardous intermediates or reagents are contained within a small volume, minimizing risk. rsc.org
Improved Yield and Selectivity: Precise temperature control reduces the formation of over-brominated or other undesired side products. beilstein-journals.org
Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates and temperatures.
Seamless Scale-Up: Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).
Flow chemistry has been successfully applied to a wide range of organic transformations, including aldol (B89426) reactions, hydrogenations, and the synthesis of complex intermediates for the pharmaceutical industry, demonstrating its power and versatility. beilstein-journals.orgmdpi.com
Purity Assessment and Scale-Up Considerations in Synthesis
The transition from laboratory-scale synthesis to industrial production requires rigorous purity assessment and careful consideration of scale-up challenges. The purity of this compound is critical for its subsequent use in the synthesis of active pharmaceutical ingredients or other fine chemicals.
Purity Assessment: A combination of analytical techniques is typically employed to confirm the identity and purity of the final product and to identify any impurities.
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities. | Purity percentage (e.g., >99%), retention times of product and impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | Mass-to-charge ratio of fragments, confirming molecular structure and identifying byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirm chemical structure and identify structural isomers. | Chemical shifts, coupling constants, and integration confirm the correct arrangement of atoms. |
| Melting Point | Assess purity of solid materials. | A sharp melting point range indicates high purity. |
Scale-Up Considerations: Scaling up the synthesis of this compound, particularly via free-radical bromination, presents several challenges:
Heat Management: Bromination reactions are often exothermic. What is easily managed in a lab flask can become a serious safety hazard in a large reactor. Flow reactors are an effective solution to this problem. rsc.org
Reagent Handling: Handling large quantities of corrosive and toxic reagents like bromine or NBS requires specialized equipment and safety protocols.
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial for consistent product quality and yield.
Purification: Crystallization is a common method for purification. google.com Developing a robust crystallization process that consistently yields the desired polymorph and purity level is a key aspect of scale-up. The choice of solvent system is critical for achieving high recovery and purity. google.com
Process Safety: The potential formation of carcinogenic byproducts, such as bis(chloromethyl) ether in related chloromethylation reactions, necessitates careful process design and monitoring to ensure operator safety. researchgate.net
Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Bromomethyl 3 Fluorobenzoate
Nucleophilic Substitution Reactions at the Benzylic Center
The benzylic bromide in Ethyl 4-(bromomethyl)-3-fluorobenzoate is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent benzene (B151609) ring, further activated by the fluoro and bromo substituents, enhances the electrophilicity of the benzylic carbon, making it susceptible to substitution reactions. These reactions typically proceed via an S\textsubscript{N}2 mechanism, involving a backside attack by the nucleophile.
Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroxylation, Etherification)
A representative etherification reaction involves the treatment of a related bromomethylbenzoate (B8371685) with sodium ethoxide in a mixture of ethanol (B145695) and DMF. This reaction proceeds at room temperature, yielding the corresponding ethoxymethyl derivative.
Table 1: Etherification of a Related Benzoate (B1203000)
| Reactant | Nucleophile | Solvent | Temperature | Product |
|---|---|---|---|---|
| Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium Ethoxide | Ethanol/DMF | Room Temp. | Ethyl 4-bromo-3-(ethoxymethyl)benzoate |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amination, Imidation)
Nitrogen-centered nucleophiles, such as amines and imides, readily react with benzylic halides like this compound to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.
Amination can be achieved by reacting the benzylic bromide with ammonia (B1221849) or primary/secondary amines. A common method for introducing a primary amine is the Gabriel synthesis, which utilizes a phthalimide (B116566) salt as the nitrogen nucleophile. The initial reaction forms an N-substituted phthalimide, which can then be hydrolyzed to release the primary amine. A general procedure for the reaction of a bromo-compound with potassium phthalimide involves heating the reactants, often without a solvent or in a high-boiling solvent like DMF.
Table 2: Representative Imidation Reaction with Potassium Phthalimide
| Reactant | Nucleophile | Conditions | Product Intermediate |
|---|---|---|---|
| Alkyl Halide | Potassium Phthalimide | Heat (110-120 °C) | N-Alkylphthalimide |
Reactions with Carbon-Centered Nucleophiles (e.g., Malonate anions, Grignard Reagents)
The formation of carbon-carbon bonds via nucleophilic substitution at the benzylic position is a powerful tool in organic synthesis. Carbon-centered nucleophiles, such as enolates derived from active methylene (B1212753) compounds and Grignard reagents, can be employed.
The malonic ester synthesis is a classic method for the alkylation of active methylene compounds. researchgate.net Diethyl malonate, a common active methylene compound, can be deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then displace the bromide from this compound in an S\textsubscript{N}2 reaction. The reactivity of active methylene compounds in such alkylations generally follows the trend: β-diketone > ethyl acetoacetate (B1235776) = malononitrile (B47326) = ethyl cyanoacetate (B8463686) > methyl acetoacetate > diethyl malonate > phenyl acetonitrile (B52724). researchgate.net
Table 3: General Malonic Ester Synthesis
| Electrophile | Nucleophile Source | Base | Product Type |
|---|---|---|---|
| Alkyl Halide | Diethyl malonate | Sodium Ethoxide | Alkylated malonic ester |
Grignard reagents, being potent carbon nucleophiles, are expected to react with this compound. However, the reaction can be complex. While the primary reaction would be the displacement of the benzylic bromide, Grignard reagents can also add to the ester carbonyl group. The outcome would likely depend on the reaction conditions and the specific Grignard reagent used.
Transformations of the Ester Moiety
The ethyl ester group of this compound can undergo various transformations, with hydrolysis to the corresponding carboxylic acid being a key reaction.
Hydrolysis to Carboxylic Acids
The hydrolysis of the ester can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. Acidification of the reaction mixture is required to obtain the free carboxylic acid. For structurally related compounds, hydrolysis can be achieved using reagents like lithium hydroxide. researchgate.net
Table 4: General Conditions for Ester Hydrolysis
| Reaction | Reagents | Product |
|---|
Transesterification and Amidation Reactions
The ethyl ester functional group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters (transesterification) or amides (amidation). The reactivity of the ester's carbonyl carbon is significantly influenced by the electronic effects of the substituents on the aromatic ring.
The presence of strong electron-withdrawing groups, such as fluorine and the ester itself, enhances the electrophilicity of the carbonyl carbon. researchgate.netlibretexts.org This makes the ester more reactive towards nucleophiles compared to unsubstituted or electron-rich benzoates.
Transesterification: This reaction involves the treatment of the ethyl ester with another alcohol (R'-OH) in the presence of an acid or base catalyst to yield a new ester and ethanol. The equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
Amidation: The reaction with ammonia or a primary/secondary amine (R'R''NH) can produce the corresponding benzamide. This reaction is often more favorable thermodynamically than transesterification, as the resulting amide is generally more stable and less reactive than the starting ester. Due to the enhanced electrophilicity of the ester, these reactions can often proceed under moderate conditions.
Table 1: Predicted Transesterification and Amidation Reactions
| Reaction Type | Nucleophile | Typical Conditions | Predicted Product |
| Transesterification | Methanol (CH₃OH) | H₂SO₄ (cat.), reflux | Mthis compound |
| Transesterification | Isopropanol ((CH₃)₂CHOH) | NaO-iPr (cat.), reflux | Isopropyl 4-(bromomethyl)-3-fluorobenzoate |
| Amidation | Ammonia (NH₃) | NH₃ in Methanol, sealed tube, heat | 4-(bromomethyl)-3-fluorobenzamide |
| Amidation | Diethylamine ((C₂H₅)₂NH) | Heat, neat or in a polar aprotic solvent | N,N-diethyl-4-(bromomethyl)-3-fluorobenzamide |
Reduction of the Ester to Alcohol and Subsequent Derivatization
The ester group can be reduced to a primary alcohol, (4-(bromomethyl)-3-fluorophenyl)methanol. The choice of reducing agent is critical, as other functional groups, namely the aryl and benzylic bromides, could also be susceptible to reduction.
Strong hydride reagents are required for ester reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. brainly.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to an aldehyde intermediate which is immediately further reduced to the alcohol. masterorganicchemistry.comvaia.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced at higher temperatures or with the addition of Lewis acids, and it has been shown to reduce aromatic esters that are activated by electron-withdrawing groups. researchgate.netreddit.com
Table 2: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Reactivity with Esters | Selectivity Considerations | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | High. Reduces esters and carboxylic acids efficiently. masterorganicchemistry.com | Low. May also reduce the aryl and benzylic C-Br bonds. masterorganicchemistry.com | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup. |
| Sodium Borohydride (NaBH₄) | Low to Moderate. Generally unreactive with esters but can work under forcing conditions or with activating groups. researchgate.netmasterorganicchemistry.com | High. Does not typically reduce C-Br bonds. | Protic solvent (e.g., ethanol, methanol), often with heat. researchgate.net |
Subsequent Derivatization: The resulting benzyl (B1604629) alcohol, (4-(bromomethyl)-3-fluorophenyl)methanol, is a versatile intermediate. The hydroxyl group can undergo a variety of common transformations, such as esterification with acyl chlorides or carboxylic acids, or etherification (e.g., Williamson ether synthesis) to introduce a wide range of functionalities.
Reactivity of the Aromatic Ring System
Influence of Bromine and Fluorine Substituents on Aromatic Reactivity
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. libretexts.orgmsu.edu Halogens, such as fluorine and bromine, exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (σ-withdrawal) due to their high electronegativity, but electron-donating through resonance (π-donation) via their lone pairs. csbsju.edupressbooks.pub
For both fluorine and bromine, the inductive effect is stronger than the resonance effect, making them deactivating groups. organicchemistrytutor.comyoutube.com This means that this compound is significantly less reactive towards electrophiles than benzene itself. The deactivation is further compounded by the presence of the ethyl carboxylate group (-COOEt) and the bromomethyl group (-CH₂Br), which are also electron-withdrawing. libretexts.orgpharmaguideline.com Consequently, forcing conditions are typically required to achieve electrophilic substitution on this ring system.
Potential for Electrophilic and Nucleophilic Aromatic Substitution (where appropriate)
Electrophilic Aromatic Substitution (EAS): While the ring is deactivated, if an EAS reaction were to occur, the position of substitution would be determined by the directing effects of the existing groups. pressbooks.pubpharmaguideline.com
-F and -Br: Halogens are ortho-, para-directors. pressbooks.puborganicchemistrytutor.com
-CH₂Br: The bromomethyl group is considered a weakly deactivating, ortho-, para-director, similar to other alkyl groups.
-COOEt: The ethyl ester group is a moderately deactivating, meta-director. libretexts.orgpharmaguideline.com
The directing effects are summarized below. The positions are numbered relative to the substituent.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOEt | 1 | Deactivating | Meta (positions 3, 5) |
| -F | 3 | Deactivating | Ortho, Para (positions 2, 4, 6) |
| -CH₂Br | 4 | Weakly Deactivating | Ortho, Para (positions 3, 5) |
| -Br | 4 (relative to F) | Deactivating | Ortho, Para (positions 3, 5) |
Considering the structure, the positions are highly influenced by multiple groups, leading to a complex regiochemical outcome. The powerful meta-directing effect of the ester group and the ortho, para-directing effects of the halogens and the bromomethyl group would compete, likely resulting in a mixture of products under harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic attack. libretexts.orgwikipedia.org The SNAr mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk
In this compound, the fluorine atom's high electronegativity strongly stabilizes the negative charge in the Meisenheimer complex, making it a powerful activating group for SNAr. stackexchange.comcsbsju.edu The reaction is most favorable when the activating group is ortho or para to the leaving group. libretexts.orgbyjus.com In this molecule, the fluorine atom is ortho to the C-Br bond. This arrangement strongly activates the ring for substitution at the bromine-bearing carbon. The ester group, being para to the fluorine, further enhances this activation. While fluoride (B91410) is often a better leaving group in SNAr reactions than bromide, the strong activation provided by the ortho-fluoro and para-ester groups makes the displacement of the bromide ion by strong nucleophiles a viable pathway. stackexchange.comacs.orgnih.gov
Oxidative and Reductive Transformations of the Compound
Oxidative Transformations: The primary site for oxidation on this compound is the benzylic carbon of the bromomethyl group.
Oxidation to Aldehyde: Benzylic halides can be oxidized to the corresponding aldehydes. For instance, a modified Kornblum oxidation using reagents like pyridine (B92270) N-oxide in the presence of silver oxide can achieve this transformation under mild conditions. researchgate.netnih.gov
Oxidation to Carboxylic Acid: More vigorous oxidation can convert the benzylic position directly to a carboxylic acid. Reagents such as hot potassium permanganate (B83412) (KMnO₄) are known to oxidize any alkyl side-chain with at least one benzylic hydrogen to a carboxylic acid. masterorganicchemistry.com An alternative, greener method involves using 30% hydrogen peroxide with a catalyst like sodium tungstate (B81510) (Na₂WO₄) to oxidize benzyl bromides to benzoic acids. organic-chemistry.org
Reductive Transformations: The compound offers multiple sites for reduction.
Ester Reduction: As discussed in section 3.2.3, the ester can be reduced to a primary alcohol using LiAlH₄. masterorganicchemistry.com
Reductive Dehalogenation (Aromatic): The aryl-bromine bond can be selectively cleaved through catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas) can remove the bromine atom from the ring. organic-chemistry.orgresearchwithrutgers.comthieme-connect.com Aryl bromides are typically reduced under milder conditions than the corresponding chlorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Reductive Cleavage (Benzylic): The benzylic C-Br bond is also susceptible to reduction. Depending on the conditions and catalyst, this can lead to the formation of a methyl group (yielding ethyl 3-fluoro-4-methylbenzoate) or reductive coupling products like bibenzyl derivatives. rsc.orgrsc.org
Table 4: Summary of Potential Oxidative and Reductive Reactions
| Reaction Type | Reagent(s) | Site of Reaction | Product Type |
| Benzylic Oxidation | Pyridine N-oxide, Ag₂O | -CH₂Br | Aldehyde |
| Benzylic Oxidation | KMnO₄, heat or H₂O₂, Na₂WO₄ | -CH₂Br | Carboxylic Acid |
| Ester Reduction | LiAlH₄ | -COOEt | Primary Alcohol |
| Aromatic Dehalogenation | H₂, Pd/C | C(aryl)-Br | De-brominated Aromatic |
| Benzylic Reduction | Various (e.g., catalytic hydrogenation) | -CH₂Br | Methyl Group or Coupled Product |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of Ethyl 4-(bromomethyl)-3-fluorobenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For this compound, the expected signals can be predicted based on its structure. The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), due to coupling with each other. The benzylic methylene protons (-CH₂Br) would appear as a singlet, though slight coupling to the aromatic proton at position 5 might cause minor broadening. The aromatic region would display three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring, with their splitting patterns dictated by both proton-proton (H-H) and proton-fluorine (H-F) coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show nine distinct signals: one for the carbonyl carbon of the ester, two for the ethyl group carbons, one for the bromomethyl carbon, and five for the aromatic carbons (one of which is directly bonded to fluorine). The carbon signals of the aromatic ring would exhibit splitting due to carbon-fluorine (C-F) coupling, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) being indicative of the proximity to the fluorine atom.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~62 |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~14 |
| -CH₂Br | ~4.6 | Singlet (s) | |
| C=O | - | - | ~165 |
| Aromatic C-F | - | - | |
| Aromatic C-H | ~7.8-8.2 | Multiplet (m) | ~125-135 |
| Aromatic C-Br | - | - | ~138 |
| Aromatic C-COOEt | - | - | ~132 |
Note: Predicted values are estimates based on standard functional group shifts and may vary in different solvents.
2D NMR Techniques: To unambiguously assign these signals, advanced 2D NMR experiments are essential.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal correlations between protons and carbons separated by two or three bonds. For instance, it would show a correlation from the methylene protons of the ethyl group to the carbonyl carbon, confirming the ester functionality. Correlations from the H-2 and H-6 protons to the bromomethyl carbon would help solidify the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for confirming the substitution pattern on the aromatic ring by observing through-space correlations between, for example, the benzylic protons (-CH₂Br) and the aromatic proton at the 5-position.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterization. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making this technique highly sensitive. The spectrum for this compound would show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (at positions 2 and 5), providing definitive evidence for its position on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound ([C₁₀H₁₀BrFO₂]⁺) is 260.9899 Da. A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) at m/z ~261 and ~263.
Analysis of the fragmentation patterns provides further structural confirmation. Common fragmentation pathways would likely include:
Loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion.
Loss of the bromine atom.
Cleavage of the bromomethyl group.
McLafferty rearrangement, if sterically feasible.
The following table details the predicted major fragments in the mass spectrum.
| Fragment Ion Structure | Proposed Fragmentation | Predicted m/z (for ⁷⁹Br) |
| [C₁₀H₁₀BrFO₂]⁺ | Molecular Ion | 261 |
| [C₈H₅BrFO]⁺ | Loss of -OCH₂CH₃ | 216 |
| [C₁₀H₁₀FO₂]⁺ | Loss of -Br | 181 |
| [C₉H₇FO₂]⁺ | Loss of -CH₂Br | 166 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1720 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic groups (~2900-3100 cm⁻¹), C-O stretches for the ester (~1100-1300 cm⁻¹), a C-F stretch (~1200-1300 cm⁻¹), and a C-Br stretch at lower wavenumbers (~500-600 cm⁻¹).
Raman Spectroscopy: While the C=O stretch would be visible, Raman spectroscopy would be particularly sensitive to the vibrations of the less polar, more polarizable bonds. Therefore, the aromatic C=C ring stretching vibrations (~1450-1600 cm⁻¹) would be expected to produce strong signals.
Conformational Analysis via Spectroscopic Methods (e.g., Variable Temperature NMR)
The single bonds in this compound allow for rotation, potentially giving rise to multiple conformational isomers (conformers). The rotation around the bond connecting the aromatic ring to the carbonyl group is often a point of interest.
Variable Temperature (VT) NMR is the primary technique used to study such conformational dynamics. At room temperature, if the rotation between conformers is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, this rotation can slow down. If the energy barrier to rotation is sufficiently high, the single set of NMR signals may broaden and then decoalesce into separate sets of signals for each distinct conformer. By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic parameters for the conformational equilibrium, such as the Gibbs free energy of activation (ΔG‡) for the rotational barrier. This would provide insight into the preferred three-dimensional shape of the molecule in solution.
Applications of Ethyl 4 Bromomethyl 3 Fluorobenzoate As a Key Synthetic Intermediate
Synthesis of Complex Polyfunctionalized Aromatic Systems
The construction of polyfunctionalized aromatic systems relies on the ability to introduce diverse substituents onto a central aromatic core in a controlled manner. Ethyl 4-(bromomethyl)-3-fluorobenzoate is ideally suited for this purpose.
The primary application of this intermediate in creating complex aromatics stems from the sequential reactivity of its two bromine atoms.
Benzylic Alkylation: The highly reactive 4-(bromomethyl) group serves as a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This includes oxygen nucleophiles (phenols, alcohols), nitrogen nucleophiles (amines, amides), and sulfur nucleophiles (thiols), allowing for the attachment of various side chains.
Aromatic Functionalization: The less reactive 4-bromo substituent on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at a later synthetic stage.
This two-stage reactivity profile enables the synthesis of molecules with precisely positioned functional groups, a critical requirement for materials science and medicinal chemistry. For instance, a complex side chain can be introduced via alkylation at the benzylic position, followed by a Suzuki or Sonogashira coupling at the aromatic position to build a biaryl or alkynylaryl scaffold, respectively. acs.orglibretexts.org The presence of the fluorine atom and the ethyl ester group further modulates the electronic properties and reactivity of the molecule, while also serving as handles for further derivatization.
Development of Novel Heterocyclic Scaffolds
Heterocyclic compounds are central to pharmaceutical and agrochemical research. This compound provides a robust starting point for the synthesis of various fluorinated heterocyclic systems.
The bromomethyl group is a key synthon for building imidazole (B134444) rings, which are prevalent in many biologically active compounds. A common strategy involves the reaction of the benzyl (B1604629) bromide moiety with a suitable 1,2-diamino precursor or by alkylating a pre-formed imidazole core. For example, refluxing a benzyl bromide derivative with an excess of imidazole in a suitable solvent like N,N-dimethylacetamide can lead to the formation of a new C-N bond, effectively attaching the fluorinated phenyl group to the imidazole heterocycle. This approach leverages the high reactivity of the benzylic position to construct complex imidazole derivatives.
Fluorinated benzimidazoles are an important class of compounds with diverse pharmacological activities. This compound can serve as a precursor to these structures through multi-step synthetic sequences. A plausible route involves the initial reaction of the bromomethyl group with a nucleophile, for example, a substituted o-phenylenediamine. The resulting intermediate can then undergo cyclization to form the benzimidazole (B57391) ring system. Alternatively, the aryl bromide can be the site of initial reaction, for instance, through a Buchwald-Hartwig amination, followed by a subsequent reaction involving the bromomethyl group to complete the heterocyclic ring formation.
Participation in Carbon-Carbon Cross-Coupling Reactions
The dual halide nature of this compound allows it to participate in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in modern organic synthesis.
The aryl bromide portion of the molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction enables the formation of a new carbon-carbon bond between the fluorinated benzene (B151609) ring and another aryl or vinyl group. nih.govrsc.org
Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Purpose |
|---|---|---|
| Substrate | This compound | The electrophilic partner containing the aryl bromide. |
| Coupling Partner | Arylboronic acid or ester | The nucleophilic partner providing the new carbon fragment. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. mdpi.com |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene (B28343)/Water, Dioxane | Provides the medium for the reaction. |
Under these conditions, the C(sp²)–Br bond is selectively activated by the palladium catalyst, leaving the C(sp³)–Br bond of the bromomethyl group intact. acs.orgrsc.org This chemoselectivity is crucial for building complex biaryl structures that retain the reactive benzylic handle for subsequent functionalization.
The reactivity of this compound with organometallic reagents can be directed towards either of its electrophilic carbon centers.
Reaction at the Benzyl Position: The most straightforward reaction involves the treatment with pre-formed organozinc or Grignard (organomagnesium) reagents. These powerful nucleophiles will readily attack the electrophilic benzylic carbon in an SN2 fashion, displacing the bromide and forming a new carbon-carbon bond. This is a common method for synthesizing diarylmethanes and related structures. nih.gov The reaction of benzyl bromides with zinc can lead to the formation of organozinc reagents, which are valuable intermediates in their own right. sigmaaldrich.comresearchgate.net
Reaction at the Aryl Position: Forming an organometallic reagent from the aryl bromide in the presence of the reactive benzyl bromide and ester functionalities is more challenging but achievable under specific conditions. Using highly activated magnesium (Rieke Magnesium) at very low temperatures (e.g., -78 °C) can facilitate the oxidative addition into the C(sp²)–Br bond to form a functionalized Grignard reagent. cmu.eduorganic-chemistry.org This Grignard reagent, which is stable for a limited time at low temperatures, can then be treated with various electrophiles. cmu.eduresearchgate.net Alternatively, a Br/Mg exchange reaction using reagents like i-PrMgCl·LiCl can generate the aryl Grignard species under milder conditions than direct insertion. organic-chemistry.org These methods provide a powerful route to polyfunctionalized aromatics by transforming the electrophilic aryl bromide into a potent nucleophilic site. cmu.eduorganic-chemistry.org
Construction of Spiro and Bridged Ring Systems
The presence of a reactive benzylic bromide in this compound makes it a suitable precursor for the construction of spirocyclic and bridged ring systems through intramolecular cyclization reactions. While specific examples utilizing this exact compound are not extensively documented in publicly available literature, its chemical functionalities suggest plausible synthetic pathways.
One potential strategy involves the reaction of this compound with a nucleophile that also contains a tethered reactive site. For instance, reaction with a cyclic ketone enolate could lead to the formation of a spirocyclic compound. The initial nucleophilic attack of the enolate on the benzylic carbon would be followed by an intramolecular aldol (B89426) condensation or a similar ring-forming reaction.
Similarly, the synthesis of bridged ring systems could be envisioned through intramolecular alkylation or cycloaddition reactions. By introducing a diene or a dienophile into a molecule derived from this compound, an intramolecular Diels-Alder reaction could potentially form a bridged bicyclic system. The fluorine atom at the 3-position can influence the regioselectivity and stereoselectivity of such cyclizations due to its electronic effects.
Table 1: Hypothetical Reactions for Spiro and Bridged Ring Synthesis
| Starting Material | Reagent | Proposed Product Type | Potential Reaction Conditions |
| This compound | Cyclohexanone | Spirocyclic ketone | Base (e.g., LDA), THF, -78 °C to rt |
| Derivative of this compound containing a tethered diene | - | Bridged bicyclic system | Heat or Lewis acid catalyst |
Synthetic Routes to Advanced Organic Materials and Ligands
The unique electronic properties conferred by the fluorine atom and the versatile reactivity of the bromomethyl and ester groups position this compound as a promising starting material for advanced organic materials and ligands.
The bromomethyl group can be readily converted into other functional groups, such as amines, thiols, or phosphines, which are common coordinating groups in metal-organic frameworks (MOFs) and other coordination polymers. The presence of the fluorine atom can enhance the thermal stability and oxidative resistance of the resulting materials. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another coordination site or a point for further functionalization.
In the context of ligand synthesis, the 4-(bromomethyl)-3-fluorobenzoyl scaffold can be incorporated into larger molecular frameworks to create ligands with specific steric and electronic properties for catalysis or molecular recognition. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the binding affinity and selectivity of the ligand.
Table 2: Potential Derivatives for Advanced Materials and Ligands
| Derivative | Potential Application | Synthetic Transformation from this compound |
| 4-(Aminomethyl)-3-fluorobenzoic acid | Monomer for polyamides, Ligand | 1. Gabriel synthesis or azide (B81097) displacement followed by reduction. 2. Ester hydrolysis. |
| 4-(Mercaptomethyl)-3-fluorobenzoic acid | Self-assembled monolayers, Ligand | 1. Reaction with thiourea (B124793) followed by hydrolysis. 2. Ester hydrolysis. |
| 4-(Diphenylphosphinomethyl)-3-fluorobenzoic acid | Ligand for catalysis | 1. Reaction with lithium diphenylphosphide. 2. Ester hydrolysis. |
Emerging Research Avenues and Future Perspectives
Development of More Efficient and Sustainable Synthetic Strategies
The conventional synthesis of ethyl 4-(bromomethyl)-3-fluorobenzoate involves the free-radical bromination of its precursor, ethyl 4-methyl-3-fluorobenzoate. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. masterorganicchemistry.comlibretexts.org While effective, traditional methods often rely on hazardous chlorinated solvents like carbon tetrachloride (CCl₄). organic-chemistry.org Future research is geared towards developing greener, safer, and more efficient synthetic protocols.
Key areas of development include:
Sustainable Solvents and Reagents: A significant push is being made to replace hazardous solvents with more benign alternatives. Research has shown that benzylic brominations can be performed effectively in solvents like acetonitrile (B52724). organic-chemistry.org Furthermore, greener brominating systems are being explored, such as a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, which generates bromine in situ. rsc.orgrsc.orgcambridgescholars.com Another eco-friendly approach involves using a two-phase system of sodium bromide and aqueous hydrogen peroxide under visible light, which avoids toxic reagents and byproducts. scribd.com
Continuous Flow Technology: Photochemical reactions conducted in continuous flow reactors represent a major advancement in efficiency and safety. rsc.org Using transparent polymer tubing, photoflow systems allow for precise control over reaction time and temperature while ensuring efficient light penetration. organic-chemistry.org This technology minimizes the risk associated with exothermic reactions and allows for safer handling of reactive intermediates on a larger scale. researchgate.netasahilab.co.jp The synthesis of benzyl (B1604629) bromides using BrCCl₃ or NBS in flow reactors has been demonstrated to be highly efficient, offering high space-time yields. rsc.org
| Synthetic Strategy | Reagents | Advantages |
| Conventional | NBS, Radical Initiator (AIBN/BPO), CCl₄ | Well-established, effective for various toluene (B28343) derivatives. |
| Greener Batch | NaBr/NaBrO₃, Acid, Water | Avoids hazardous solvents and liquid bromine. rsc.orgrsc.org |
| Greener Batch | NaBr/H₂O₂, Visible Light | Uses inexpensive and environmentally benign reagents. scribd.com |
| Continuous Flow | NBS or BrCCl₃, Acetonitrile, UV/Visible Light | Improved safety, scalability, and efficiency; reduced waste. organic-chemistry.orgrsc.org |
Exploration of Unconventional Reactivity Modalities for the Bromomethyl Group
The bromomethyl group is a potent electrophile, classically used for Sₙ2 reactions to form ethers, esters, and amines. However, modern organic synthesis is exploring more sophisticated and unconventional transformations to expand the compound's utility.
Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation. The bromomethyl group of this compound can serve as an sp³-hybridized electrophile in these reactions. For instance, Suzuki-Miyaura coupling with aryl- or vinylboronic acids can produce complex diaryl- or allyl-aryl methane (B114726) structures. acs.org Similarly, sp–sp³ coupling with lithium acetylides provides a direct route to functionalized benzyl alkynes, which are versatile intermediates in their own right. rsc.orgnih.gov These methods offer access to molecular architectures that are difficult to achieve through traditional means.
Photocatalytic Radical Generation: Visible-light photocatalysis can be used to generate a benzylic radical from the C-Br bond. This radical can then participate in a variety of transformations, such as Giese-type additions to electron-deficient alkenes. acs.org This approach avoids the use of stoichiometric and often toxic tin hydrides traditionally used for radical generation, aligning with the principles of green chemistry.
Homologation and Other Transformations: Beyond direct substitution and coupling, the bromomethyl group can initiate more complex reaction cascades. For example, it can undergo homologation through a C-C bond insertion with a diazo compound, effectively lengthening the carbon chain while retaining a reactive halide handle for further functionalization. nih.gov Other niche transformations, such as the conversion of benzyl bromides into (2-bromoethynyl)benzenes under phase-transfer catalysis, demonstrate the untapped potential for novel reactivity. rsc.org
| Reactivity Modality | Key Transformation | Potential Products |
| Standard Sₙ2 | Nucleophilic Substitution | Ethers, esters, amines, thioethers |
| Suzuki Coupling | Pd-catalyzed reaction with boronic acids | Diaryl methane derivatives acs.org |
| Alkyne Coupling | Pd-catalyzed reaction with lithium acetylides | Substituted benzyl alkynes rsc.orgnih.gov |
| Photoredox Catalysis | Radical addition to alkenes | Functionalized alkylated arenes acs.org |
| Homologation | Reaction with diazo compounds | β-Aryl-β-bromo esters nih.gov |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. This compound is an ideal candidate for these systems due to its status as a versatile chemical building block. nih.gov
A building block in this context is a molecule with a well-defined structure and a reliable reactive handle. The bromomethyl group of this compound undergoes clean and high-yielding reactions with a wide array of nucleophiles (e.g., alcohols, phenols, amines, thiols). This reliability is crucial for automated systems, where reactions are performed in parallel in multi-well plates with minimal human intervention. By reacting this compound with a library of diverse nucleophiles, a large matrix of new molecules can be generated rapidly.
Furthermore, the continuous flow methods being developed for its synthesis (as described in 7.1) can be directly integrated into automated platforms. researchgate.netnih.gov This allows for the on-demand, "just-in-time" production of the building block, which is then fed directly into a subsequent reaction module for diversification. This seamless integration of synthesis and derivatization accelerates the discovery pipeline for new functional molecules.
Applications in Advanced Chemical Biology Probes (non-therapeutic) and Materials Science
The unique combination of a reactive linker, a spectroscopic tag, and a rigid aromatic core makes this compound a molecule of significant interest in chemical biology and materials science.
Advanced Chemical Biology Probes: In chemical biology, probes are used to study biological systems. The bromomethyl group acts as a covalent linker, capable of reacting with nucleophilic amino acid residues (like cysteine or histidine) on a protein's surface. This allows the molecule to be permanently attached to a protein of interest. The true power of this probe, however, comes from its fluorine atom, which serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Because fluorine is almost entirely absent from biological systems, any ¹⁹F NMR signal comes exclusively from the probe. acs.org By attaching this "spy" molecule to a protein or a ligand, researchers can monitor binding events, detect conformational changes, and study protein-protein interactions in a complex biological milieu with exceptional clarity and no background noise. acs.orgnih.gov
Materials Science: In materials science, the properties of polymers can be finely tuned by incorporating specific monomers. tandfonline.com this compound can be used as a monomer or a grafting agent to create advanced fluorinated polymers. nih.govresearchgate.net The strong carbon-fluorine bond imparts desirable properties such as high thermal stability, chemical inertness, and low surface energy (hydrophobicity and lipophobicity). nih.govacs.org These characteristics are valuable for creating high-performance materials like specialty coatings, chemically resistant membranes, and advanced dielectrics for electronics. The specific substitution pattern of the aromatic ring influences the polymer's electronic properties, offering a route to custom-designed materials for a range of applications.
Q & A
Q. Advanced
- ¹³C NMR : The fluorine atom deshields adjacent carbons, creating distinct splitting patterns (e.g., δ ~160 ppm for C-F in ¹³C NMR) .
- High-resolution MS : Exact mass analysis distinguishes isomers (e.g., [M+H]⁺ = 289.01 for the target vs. 289.01 for 2-fluoro-4-bromomethyl isomer, requiring isotopic pattern validation) .
- X-ray crystallography : Resolves ambiguity in solid-state structures, though limited by crystal growth challenges .
How does the fluorine substituent influence the reactivity of this compound?
Advanced
The meta-fluorine exerts both electronic and steric effects:
- Electron-withdrawing effect : Activates the bromomethyl group for nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution.
- Steric hindrance : The fluorine atom’s small size minimizes interference in SN2 reactions, unlike bulkier substituents (e.g., Cl or OMe) .
- Hydrogen-bonding : Fluorine can weakly coordinate to protic solvents (e.g., DMF), subtly altering reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
